
1-but-3-enoxy-N,N-dimethylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-but-3-enoxy-N,N-dimethylmethanamine, also known as DMBA, is a chemical compound that has been widely used in scientific research for its unique properties. DMBA is a synthetic compound that is structurally similar to the neurotransmitter dopamine. It has been shown to have various biochemical and physiological effects, making it an important tool for studying the nervous system.
Wirkmechanismus
1-but-3-enoxy-N,N-dimethylmethanamine acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine activity, which can have various effects on the nervous system. This compound has also been shown to have some affinity for other neurotransmitter receptors, including serotonin and norepinephrine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in locomotor activity, an increase in dopamine release, and an increase in heart rate and blood pressure. This compound has also been shown to have some neuroprotective effects, particularly in models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-but-3-enoxy-N,N-dimethylmethanamine has several advantages for use in lab experiments. It is a synthetic compound that is readily available and relatively inexpensive. This compound is also highly reactive, making it a useful tool for studying the mechanisms of action of various neurotransmitters. However, this compound is also highly toxic and must be handled with care. It can also be difficult to control the dose of this compound in lab experiments, which can lead to variability in results.
Zukünftige Richtungen
There are several future directions for research involving 1-but-3-enoxy-N,N-dimethylmethanamine. One area of interest is the development of new drugs that target dopamine receptors, particularly for the treatment of Parkinson's disease. This compound may also be used to study the effects of environmental toxins on the nervous system, as well as the effects of drugs of abuse. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a synthetic compound that has been extensively used in scientific research for its unique properties. It has various biochemical and physiological effects, making it an important tool for studying the nervous system. While this compound has several advantages for use in lab experiments, it must be handled with care due to its toxicity. There are several future directions for research involving this compound, including the development of new drugs and the study of environmental toxins and drugs of abuse.
Synthesemethoden
1-but-3-enoxy-N,N-dimethylmethanamine can be synthesized through several methods, including the reaction of 3-bromo-1-butene with N,N-dimethylamine, and the reaction of 3-chloro-1-butene with N,N-dimethylmethanamine. The synthesis of this compound requires careful attention to safety protocols, as it is a highly reactive compound.
Wissenschaftliche Forschungsanwendungen
1-but-3-enoxy-N,N-dimethylmethanamine has been extensively used in scientific research, particularly in the field of neuroscience. It has been used to study the mechanisms of action of various neurotransmitters, including dopamine and serotonin. This compound has also been used to investigate the effects of drugs on the nervous system, as well as the effects of neurotoxins.
Eigenschaften
CAS-Nummer |
159558-06-2 |
|---|---|
Molekularformel |
C7H15NO |
Molekulargewicht |
129.2 g/mol |
IUPAC-Name |
1-but-3-enoxy-N,N-dimethylmethanamine |
InChI |
InChI=1S/C7H15NO/c1-4-5-6-9-7-8(2)3/h4H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
HDAKOXQQAVAKQE-UHFFFAOYSA-N |
SMILES |
CN(C)COCCC=C |
Kanonische SMILES |
CN(C)COCCC=C |
Synonyme |
Methanamine, 1-(3-butenyloxy)-N,N-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



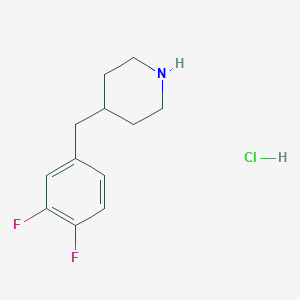


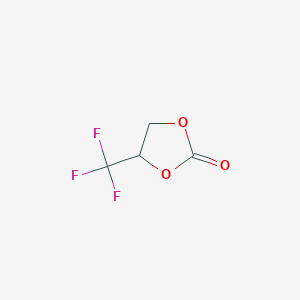


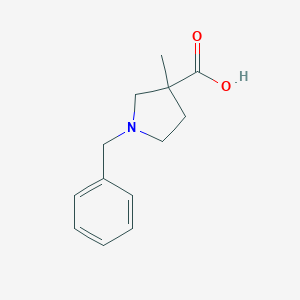
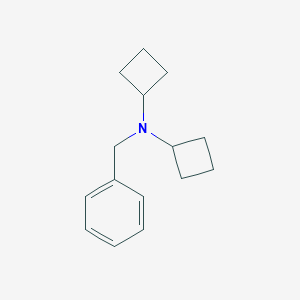
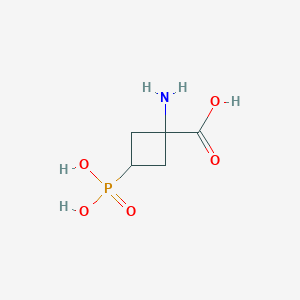
![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)

![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)
